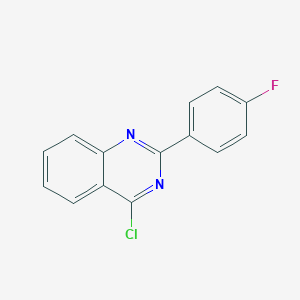

4-Chloro-2-(4-fluorophenyl)quinazoline

Description

BenchChem offers high-quality 4-Chloro-2-(4-fluorophenyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(4-fluorophenyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-(4-fluorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2/c15-13-11-3-1-2-4-12(11)17-14(18-13)9-5-7-10(16)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOPPMRJZDRZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406089 | |

| Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113242-33-4 | |

| Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline from Anthranilic Acid

Abstract

This technical guide provides an in-depth, chemically-grounded methodology for the synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline, a key heterocyclic scaffold prevalent in medicinal chemistry and drug development. Starting from the readily available precursor, anthranilic acid, this document outlines a robust and efficient two-stage synthetic pathway. The first stage involves the construction of the core quinazolinone ring system through acylation and subsequent cyclization to yield 2-(4-fluorophenyl)quinazolin-4(3H)-one. The second stage details the critical chlorination of the quinazolinone intermediate to afford the target product. This guide emphasizes the mechanistic rationale behind reagent selection and procedural steps, offers detailed experimental protocols, and provides troubleshooting insights to ensure high yield and purity. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and reliable synthesis of this important molecular intermediate.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Derivatives of quinazoline are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. Specifically, 2,4-disubstituted quinazolines have been extensively investigated as potent kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.

4-Chloro-2-(4-fluorophenyl)quinazoline serves as a versatile intermediate in the synthesis of these complex pharmaceutical agents. The chlorine atom at the 4-position acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing side chains, providing a straightforward route to a diverse library of potential drug candidates. The synthesis detailed herein provides a reliable pathway to this valuable building block, starting from simple, cost-effective materials.

Retrosynthetic Analysis & Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 4-Chloro-2-(4-fluorophenyl)quinazoline, reveals a practical synthetic route. The key C-Cl bond at the 4-position can be installed via chlorination of the corresponding hydroxyl group in its tautomeric lactim form, which points to 2-(4-fluorophenyl)quinazolin-4(3H)-one as the immediate precursor.

This quinazolinone core can be disconnected at the N1-C2 and C4-N3 bonds, leading back to two primary synthons: anthranilic acid (providing the benzene ring and the N1 atom) and a C1 synthon derived from 4-fluorobenzoyl chloride. This two-stage approach forms the basis of our synthetic strategy.

Caption: Retrosynthetic pathway for the target molecule.

Overall Synthetic Workflow

The forward synthesis proceeds in two distinct, high-yielding stages. The entire workflow is designed for efficiency and scalability in a laboratory setting.

Caption: The two-stage synthetic workflow from starting materials to the final product.

Stage 1: Synthesis of 2-(4-fluorophenyl)quinazolin-4(3H)-one

This stage involves the construction of the heterocyclic quinazolinone core. The reaction proceeds via an initial acylation of the amino group of anthranilic acid, followed by a thermally induced intramolecular condensation and dehydration to form the stable six-membered pyrimidinone ring.

Reaction Principle & Mechanism

The synthesis begins with the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses to yield the N-acylated intermediate, 2-(4-fluorobenzamido)benzoic acid, with the elimination of HCl. A base, such as pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion.

Upon heating, the amide nitrogen of the intermediate acts as a nucleophile, attacking the carboxylic acid carbon. This intramolecular cyclization event, followed by the elimination of a water molecule, results in the formation of the aromatic quinazolinone ring system.

Detailed Experimental Protocol

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| Anthranilic Acid | 137.14 | 0.1 | 1.0 | 13.71 g |

| 4-Fluorobenzoyl Chloride | 158.56 | 0.11 | 1.1 | 17.44 g |

| Anhydrous Pyridine | 79.10 | - | - | 100 mL |

| Toluene | 92.14 | - | - | 50 mL |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anthranilic acid (13.71 g, 0.1 mol) and anhydrous pyridine (100 mL).

-

Stir the mixture at room temperature until the anthranilic acid is fully dissolved.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Add 4-fluorobenzoyl chloride (17.44 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Gently reflux the reaction mixture for 4 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

A solid precipitate of 2-(4-fluorophenyl)quinazolin-4(3H)-one will form.

-

Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL) to remove pyridine hydrochloride and any unreacted starting materials.

-

Dry the crude product in a vacuum oven at 60 °C.

-

Recrystallize the crude solid from an ethanol/water mixture to afford the pure product as a white to off-white crystalline solid.

Key Parameters and Troubleshooting

-

Anhydrous Conditions: The use of anhydrous pyridine is crucial as 4-fluorobenzoyl chloride is highly reactive towards water.

-

Temperature Control: Maintaining a low temperature during the addition of the acyl chloride minimizes potential side reactions.

-

Incomplete Cyclization: If TLC analysis shows significant amounts of the intermediate 2-(4-fluorobenzamido)benzoic acid, the reflux time can be extended. Insufficient heating is a common cause of incomplete reaction.[1]

-

Purification: The product is generally insoluble in water, making the aqueous work-up highly effective for removing most impurities. Recrystallization is recommended to achieve high purity suitable for the next step.

Stage 2: Chlorination to 4-Chloro-2-(4-fluorophenyl)quinazoline

This stage is a critical transformation where the relatively unreactive C4-hydroxyl group of the quinazolinone (in its lactim tautomer) is converted into a highly reactive C4-chloro group. This functional group handle is essential for subsequent derivatization.

Reaction Principle & Mechanism

The chlorination of a quinazolinone is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is highly effective for this transformation.[2][3] The reaction mechanism involves the activation of the carbonyl oxygen (in the lactam form) or the hydroxyl oxygen (in the lactim form) by POCl₃. This forms a highly electrophilic phosphorylated intermediate. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloroquinazoline product.[4]

Caption: Simplified mechanism for the chlorination of the quinazolinone intermediate with POCl₃.

Detailed Experimental Protocol

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 2-(4-Fluorophenyl)quinazolin-4(3H)-one | 240.23 | 0.05 | 1.0 | 12.01 g |

| Phosphorus Oxychloride (POCl₃) | 153.33 | - | - | 50 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 2-3 drops |

Procedure:

-

Caution: This procedure must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), place 2-(4-fluorophenyl)quinazolin-4(3H)-one (12.01 g, 0.05 mol).

-

Add phosphorus oxychloride (50 mL) to the flask, followed by a catalytic amount of DMF (2-3 drops).

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The reaction should become a clear, homogeneous solution. Monitor the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate) until the starting material is completely consumed.

-

After completion, allow the reaction to cool to room temperature.

-

Crucial Work-up Step: Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with constant, vigorous stirring. This step is highly exothermic and will release HCl gas.

-

The product will precipitate as a solid. Continue stirring until all the ice has melted.

-

Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8-9. This step should be performed in an ice bath to control the temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake extensively with cold water (3 x 150 mL) to remove any inorganic salts.

-

Dry the product in a vacuum oven at 50 °C. The product, 4-Chloro-2-(4-fluorophenyl)quinazoline, is typically obtained as a white or pale yellow solid and is often pure enough for subsequent steps. Further purification can be achieved by recrystallization from isopropanol if necessary.

Key Parameters and Troubleshooting

-

Reagent Excess: A large excess of POCl₃ is used both as the reagent and the solvent to ensure the reaction goes to completion.

-

Catalyst: DMF acts as a catalyst, forming a Vilsmeier-type intermediate with POCl₃ which is a more potent chlorinating agent.

-

Work-up Hydrolysis: The most common failure point is the hydrolysis of the product back to the starting quinazolinone during the aqueous work-up.[5] To prevent this:

-

Work quickly and keep the solution cold at all times.

-

Ensure complete removal of excess POCl₃ before neutralization.

-

An alternative work-up involves removing excess POCl₃ under reduced pressure, dissolving the residue in an inert solvent like dichloromethane or ethyl acetate, and then carefully washing with cold sodium bicarbonate solution.

-

-

Purity: If the final product is contaminated with the starting material, it indicates incomplete reaction or hydrolysis during work-up. Re-subjecting the material to the reaction conditions or improving the work-up procedure is recommended.

Conclusion

The synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline from anthranilic acid is a reliable and efficient two-stage process that provides access to a highly valuable intermediate for drug discovery. By understanding the underlying chemical principles—from the initial acylation and cyclization to the critical chlorination step—researchers can effectively troubleshoot and optimize the procedure. Careful control of reaction conditions, particularly during the handling of moisture-sensitive reagents and the critical work-up of the final product, is paramount to achieving high yields and excellent purity. This guide provides the foundational knowledge and practical protocols necessary for the successful execution of this important synthetic transformation.

References

-

Title: Quinazolinones, the Winning Horse in Drug Discovery Source: MDPI URL: [Link]

-

Title: Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]

-

Title: SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES Source: Generis Publishing URL: [Link]

-

Title: POCl3 chlorination of 4-quinazolones Source: PubMed, The Journal of Organic Chemistry URL: [Link]

-

Title: What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Source: ResearchGate URL: [Link]

-

Title: Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates Source: The Journal of Organic Chemistry URL: [Link]

-

Title: POCl3 Chlorination of 4-Quinazolones Source: ResearchGate URL: [Link]

Sources

Spectroscopic Characterization of 4-Chloro-2-(4-fluorophenyl)quinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-Chloro-2-(4-fluorophenyl)quinazoline. As a privileged scaffold in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for its application in drug discovery and development. This document synthesizes predicted and analogous experimental data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind spectral assignments is explained, providing a framework for the characterization of related quinazoline derivatives.

Introduction

Quinazoline derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities. The specific analogue, 4-Chloro-2-(4-fluorophenyl)quinazoline, combines the reactive 4-chloroquinazoline moiety, a key pharmacophore for kinase inhibition, with a 2-(4-fluorophenyl) group. The fluorine atom in the phenyl ring serves as a sensitive probe for molecular interactions and can significantly influence metabolic stability and binding affinity. Accurate and comprehensive spectroscopic characterization is therefore essential for quality control, structural confirmation, and for elucidating structure-activity relationships (SAR). This guide presents an in-depth analysis of its NMR, MS, and IR data, leveraging data from close structural analogs to provide a robust predictive characterization.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of directly published experimental spectra for 4-Chloro-2-(4-fluorophenyl)quinazoline, this section provides a detailed prediction and interpretation based on established spectroscopic principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

The proton NMR spectrum is anticipated to show distinct signals for the protons on the quinazoline core and the 4-fluorophenyl ring. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms, as well as the deshielding effects of the aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 4-Chloro-2-(4-fluorophenyl)quinazoline

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.65 | dd | J = 8.8, 5.2 Hz | H-2', H-6' |

| ~8.25 | d | J = 8.0 Hz | H-5 |

| ~8.07 | d | J = 8.0 Hz | H-8 |

| ~7.90 | m | H-7 | |

| ~7.62 | m | H-6 | |

| ~7.30 | t | J = 8.8 Hz | H-3', H-5' |

Predictions are based on data for 2-(4-fluorophenyl)quinazoline and 4-Chloro-2-(4-chlorophenyl)quinazoline.[1]

Interpretation:

-

Quinazoline Protons (H-5, H-6, H-7, H-8): The protons on the benzo- part of the quinazoline ring will appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. H-5 is expected to be the most downfield-shifted proton of this system due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing effect of the chlorine at position 4. H-8 will also be significantly downfield. The protons at H-6 and H-7 will likely appear as complex multiplets due to mutual coupling.

-

4-Fluorophenyl Protons (H-2', H-3', H-5', H-6'): The protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system. The protons ortho to the fluorine (H-3' and H-5') will appear as a triplet due to coupling with the fluorine and the adjacent protons. The protons meta to the fluorine (H-2' and H-6') will appear as a doublet of doublets due to coupling with the adjacent protons and a smaller long-range coupling to the fluorine.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2-(4-fluorophenyl)quinazoline

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 (d, ¹JCF ≈ 250 Hz) | C-4' |

| ~162.5 | C-2 |

| ~159.0 | C-4 |

| ~151.5 | C-8a |

| ~143.5 | C-1' |

| ~135.0 | C-7 |

| ~131.0 (d, ³JCF ≈ 9 Hz) | C-2', C-6' |

| ~129.0 | C-6 |

| ~128.5 | C-5 |

| ~122.5 | C-4a |

| ~116.0 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |

Predictions are based on data for 2-(4-fluorophenyl)quinazoline and 4-Chloro-2-(4-chlorophenyl)quinazoline.[1]

Interpretation:

-

Quinazoline Carbons: The quaternary carbons C-2, C-4, and C-8a will appear downfield due to their attachment to electronegative nitrogen and chlorine atoms. The remaining carbons of the quinazoline ring will resonate in the typical aromatic region.

-

4-Fluorophenyl Carbons: The most notable feature will be the carbon directly attached to the fluorine (C-4'), which will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz. The carbons ortho (C-3', C-5') and meta (C-2', C-6') to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift of the fluorine is highly dependent on its electronic environment.

Table 3: Predicted ¹⁹F NMR Chemical Shift for 4-Chloro-2-(4-fluorophenyl)quinazoline

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -110 to -115 | Multiplet |

Prediction based on typical chemical shifts of fluoroaromatic compounds.[2][3]

Interpretation:

The fluorine atom on the 4-fluorophenyl ring is expected to resonate in the typical range for aromatic fluorides. The signal will appear as a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Predicted Molecular Ion (M⁺): m/z ≈ 258.04 (for ³⁵Cl) and 260.04 (for ³⁷Cl) with an isotopic ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

-

Predicted Fragmentation: Key fragmentation pathways would likely involve the loss of a chlorine radical, followed by fragmentation of the quinazoline ring or the fluorophenyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Key IR Absorption Bands for 4-Chloro-2-(4-fluorophenyl)quinazoline

| Wavenumber (cm⁻¹) | Functional Group |

| ~1620-1580 | C=N and C=C stretching (aromatic rings) |

| ~1250-1200 | C-F stretching |

| ~850-800 | C-Cl stretching |

| ~3050-3000 | Aromatic C-H stretching |

Experimental Protocols

This section outlines a standard protocol for acquiring high-quality spectroscopic data for 4-Chloro-2-(4-fluorophenyl)quinazoline.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[4]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

2D NMR: For unambiguous assignments, acquire 2D correlation spectra such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence, ¹H-¹³C correlation), and HMBC (Heteronuclear Multiple Bond Correlation, long-range ¹H-¹³C correlation).

Mass Spectrometry

-

Technique: Use a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Infrared Spectroscopy

-

Technique: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 4-Chloro-2-(4-fluorophenyl)quinazoline with atom numbering for NMR assignments.

Caption: Molecular structure and key predicted HMBC correlations.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Chloro-2-(4-fluorophenyl)quinazoline. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a detailed predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR, as well as MS and IR data, has been presented. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This guide serves as a valuable resource for researchers in the field of medicinal chemistry, aiding in the synthesis, characterization, and further development of quinazoline-based therapeutic agents.

References

-

Beilstein Journal of Organic Chemistry. (2021). Supporting Information for: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

-

University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

MDPI. (2023). Novel 5-Aryl-[2][5][6]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Retrieved from [Link]

-

NIH. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Retrieved from [Link]

-

MDPI. (2023). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

NIH. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Retrieved from [Link]

-

NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesised quinazoline derivatives (4a-4f) | Download Table. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from [Link]

-

Supporting Information. (n.d.). 12. Retrieved from [Link]

-

NIH. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

-

NIH. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Retrieved from [Link]

-

MDPI. (2023). 3-Aryl-5-aminobiphenyl Substituted[2][5][6]triazolo[4,3-c]quinazolines. Retrieved from [Link]

-

NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

-

Supporting Information. (n.d.). 3. Retrieved from [Link]

-

Multinuclear NMR. (n.d.). fluorine-19. Retrieved from [Link]

Sources

Introduction: The Significance of the Quinazoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the FT-IR Spectrum of 4-Chloro-2-(4-fluorophenyl)quinazoline

The quinazoline framework, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Among these, 4-Chloro-2-(4-fluorophenyl)quinazoline (CAS No: 113242-33-4) serves as a critical synthetic intermediate in the development of targeted therapeutics, particularly potent kinase inhibitors used in oncology.[6][7] The precise molecular structure of such intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Chloro-2-(4-fluorophenyl)quinazoline. We will delve into the theoretical underpinnings of its spectral features, present a field-proven protocol for data acquisition, and offer a detailed interpretation of its vibrational modes. The objective is to establish a robust framework for using FT-IR spectroscopy as a primary tool for structural verification and quality control in a pharmaceutical development setting.

Part 1: Molecular Structure and the Principles of Vibrational Spectroscopy

The structure of 4-Chloro-2-(4-fluorophenyl)quinazoline incorporates several key functional groups that give rise to a distinct infrared spectrum. These include:

-

The quinazoline core , providing characteristic aromatic C=C and C=N stretching vibrations.

-

An aromatic C-Cl bond at position 4.

-

An aromatic C-F bond on the phenyl ring at position 2.

-

Multiple aromatic C-H bonds on all three rings.

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these molecular vibrations (stretching, bending, rocking), resulting in an absorption spectrum.[8] This spectrum serves as a unique molecular "fingerprint," allowing for unambiguous identification and structural elucidation.[9]

Part 2: A Validated Protocol for FT-IR Spectrum Acquisition

For solid, powdered samples such as 4-Chloro-2-(4-fluorophenyl)quinazoline, Attenuated Total Reflectance (ATR) is the method of choice for FT-IR analysis.

Causality Behind Experimental Choice: Why ATR-FTIR?

The selection of ATR-FTIR is a deliberate choice rooted in efficiency and sample integrity. Unlike traditional transmission methods that require laborious sample preparation (e.g., KBr pellets), ATR allows for the direct analysis of the solid sample with minimal preparation.[10] This non-destructive technique requires only a small amount of material and ensures excellent sample-to-crystal contact, yielding high-quality, reproducible spectra rapidly.[11][12] This makes it ideal for the high-throughput screening and quality control required in a drug development pipeline.

Experimental Protocol: Acquiring the ATR-FTIR Spectrum

Instrumentation and Materials:

-

FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

-

Sample: 4-Chloro-2-(4-fluorophenyl)quinazoline, solid powder.

-

Cleaning Solvent: Isopropanol or ethanol.

-

Lint-free wipes.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal stability.

-

Background Scan: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered. This scan measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which is then automatically subtracted from the sample spectrum.

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely. This prevents cross-contamination.[13]

-

Sample Application: Place a small amount of the 4-Chloro-2-(4-fluorophenyl)quinazoline powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to apply consistent and firm pressure to the sample. This is critical to ensure good optical contact between the sample and the ATR crystal, which is necessary for a strong signal.[12]

-

Data Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a high signal-to-noise ratio.

-

Post-Analysis Cleaning: After the measurement is complete, release the pressure arm, remove the sample, and clean the crystal surface thoroughly with isopropanol as described in Step 3.

Visualization of the Experimental Workflow

Caption: Workflow for ATR-FTIR analysis.

Part 3: In-Depth Analysis of the FT-IR Spectrum

The FT-IR spectrum of 4-Chloro-2-(4-fluorophenyl)quinazoline can be divided into two primary regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which contains complex vibrations unique to the molecule's overall structure.

Quantitative Data Summary and Peak Assignments

The following table details the expected characteristic absorption bands, their intensities, and the corresponding vibrational modes. These assignments are based on established group frequencies for aromatic and halogenated compounds and data from structurally similar quinazoline derivatives.[14][15][16][17]

| Wavenumber (cm⁻¹) | Intensity | Assigned Vibrational Mode |

| 3100–3000 | Weak | Aromatic C-H Stretching |

| 1615–1580 | Medium | C=C and C=N Ring Stretching (Quinazoline Core) |

| 1550–1500 | Strong | C=C Ring Stretching (Quinazoline & Phenyl Rings)[15] |

| 1490–1470 | Strong | C=C Aromatic Ring Stretching |

| 1340–1310 | Medium | C-N Stretching (Quinazoline Ring)[15] |

| 1240–1210 | Strong | Aromatic C-F Stretching |

| 1160-1140 | Medium | In-plane C-H Bending[15] |

| 850-830 | Strong | Aromatic C-H Out-of-Plane Bending (p-disubstituted ring)[15] |

| 770-750 | Medium | Aromatic C-Cl Stretching [15] |

Interpretation of Key Spectral Features

-

Aromatic C-H Stretching (3100–3000 cm⁻¹): The weak bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon atom is part of an aromatic ring.[17] Their presence confirms the aromatic nature of the quinazoline and phenyl moieties.

-

Ring Stretching Region (1615–1470 cm⁻¹): This region is dominated by multiple strong, sharp absorptions corresponding to the stretching vibrations of C=C and C=N bonds within the fused aromatic ring system.[14][18] The complexity here is a hallmark of the quinazoline structure. For the analogous compound 4-Chloro-2-(4-chlorophenyl)quinazoline, characteristic peaks are observed at 1537 and 1519 cm⁻¹.[15]

-

Halogen Stretching Vibrations (1240–1210 cm⁻¹ and 770-750 cm⁻¹): The two key markers for this specific molecule are the C-F and C-Cl stretching bands. The C-F stretch gives rise to a very strong and prominent band in the 1240-1210 cm⁻¹ region. The C-Cl stretch appears as a medium to strong band at a lower frequency, typically in the 770-750 cm⁻¹ range.[15] The identification of these two bands is crucial for confirming the presence and position of the halogen substituents.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex vibrations, including C-N stretching and various C-H in-plane and out-of-plane bending modes.[15] While individual assignment can be challenging, the overall pattern in this region is highly reproducible and serves as the definitive "fingerprint" for identifying 4-Chloro-2-(4-fluorophenyl)quinazoline and distinguishing it from other related derivatives.

Diagram of Key Molecular Vibrations

Caption: Key vibrational modes and their spectral regions.

Part 4: Application in Pharmaceutical Quality Control

In the synthesis of complex pharmaceutical molecules, the structural integrity of each intermediate is critical. FT-IR spectroscopy provides a rapid, reliable, and cost-effective method for quality control (QC) at multiple stages of the drug development process.

-

Identity Confirmation: The primary use is for raw material verification. By comparing the acquired spectrum of an incoming batch of 4-Chloro-2-(4-fluorophenyl)quinazoline against a validated reference spectrum, a scientist can instantly confirm its identity. The unique pattern in the fingerprint region is especially powerful for this purpose.

-

Detection of Impurities: The presence of unexpected peaks in the spectrum can indicate impurities, such as residual starting materials, solvents, or by-products from the synthesis. For example, the absence of a broad band around 3300 cm⁻¹ would confirm the lack of significant water or alcohol contamination.

-

Process Monitoring: FT-IR can be used to monitor the progress of a chemical reaction. By analyzing samples at different time points, one can track the disappearance of reactant peaks and the appearance of product peaks, helping to optimize reaction conditions and ensure complete conversion.

This rigorous analytical check ensures the consistency and purity of the synthetic intermediates, which is a foundational requirement for the production of safe and effective pharmaceuticals.

Conclusion

The FT-IR spectrum of 4-Chloro-2-(4-fluorophenyl)quinazoline is a rich source of structural information, providing a distinct fingerprint for its unambiguous identification. The characteristic absorptions of the aromatic C-H, C=C/C=N ring, C-F, and C-Cl bonds all appear in predictable regions of the spectrum. When acquired using a robust method like ATR-FTIR, this spectrum becomes an indispensable tool for researchers and drug development professionals. It provides a self-validating system for identity confirmation and purity assessment, upholding the principles of scientific integrity and ensuring the quality of crucial intermediates in the pharmaceutical supply chain.

References

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Google Scholar.

- FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. National Institutes of Health (NIH).

- FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. ResearchGate.

- Sample Preparation for FTIR Analysis. Drawell.

- 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. ChemicalBook.

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

- Quinazoline. Wikipedia.

- 4-Chloro-2-(4-chlorophenyl)quinazoline. Chem-Impex.

- Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. ScienceDirect.

- Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. ResearchGate.

- 4-chloro-2-(4-fluorophenyl)quinazoline. Sigma-Aldrich.

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.

- N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH).

- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.

- Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd.

- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

- How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 15. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(4-fluorophenyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-(4-fluorophenyl)quinazoline (CAS No. 113242-33-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a definitive experimental melting point is not widely reported in the literature, this document synthesizes available data on its predicted properties, the physical characteristics of structurally analogous compounds, and established methodologies for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, handling, and application of this and related quinazoline derivatives, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry. This assertion is grounded in the observation that quinazoline derivatives exhibit a broad spectrum of biological activities, leading to their successful development as therapeutic agents. Marketed drugs such as gefitinib, erlotinib, and vandetanib, all of which feature the quinazoline core, underscore the scaffold's importance in the design of targeted cancer therapies. The versatility of the quinazoline structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties.[1]

The subject of this guide, 4-Chloro-2-(4-fluorophenyl)quinazoline, is a member of this vital class of compounds. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, making it a key intermediate in the synthesis of more complex molecules.[2] Furthermore, the 2-(4-fluorophenyl) substituent can significantly influence the molecule's biological activity and physical properties. This guide will delve into the critical physicochemical parameters of this compound, with a particular focus on its melting point, a fundamental property that dictates its purity, stability, and formulation feasibility.

Synthesis and Purification of 4-Chloro-2-(4-fluorophenyl)quinazoline

The synthesis of 4-chloro-2-arylquinazolines typically proceeds through the chlorination of the corresponding 2-arylquinazolin-4(3H)-one precursor. This transformation is a cornerstone reaction in quinazoline chemistry, and while the specific synthesis of 4-Chloro-2-(4-fluorophenyl)quinazoline is not extensively detailed in readily available literature, a general and robust protocol can be outlined based on established methods for analogous compounds.[3]

General Synthetic Pathway

The logical flow of the synthesis begins with the construction of the quinazolinone core, followed by the crucial chlorination step.

Caption: General synthetic route to 4-Chloro-2-(4-fluorophenyl)quinazoline.

Experimental Protocol: Chlorination of 2-(4-Fluorophenyl)quinazolin-4(3H)-one

This protocol is adapted from established procedures for the synthesis of similar 4-chloroquinazolines.[3]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(4-fluorophenyl)quinazolin-4(3H)-one in an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Rationale: The use of excess chlorinating agent serves as both the reagent and the solvent, driving the reaction to completion.

Step 2: Catalysis

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Rationale: DMF catalyzes the reaction by forming a Vilsmeier-Haack reagent in situ, which is a more potent chlorinating species.

Step 3: Reflux

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Rationale: The elevated temperature is necessary to overcome the activation energy of the reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product.

Step 4: Quenching and Isolation

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into crushed ice with vigorous stirring.

-

Rationale: This step quenches the excess chlorinating agent and precipitates the solid product.

-

The resulting precipitate is then collected by vacuum filtration, washed with cold water, and dried.

Step 5: Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure 4-Chloro-2-(4-fluorophenyl)quinazoline.

-

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing impurities and leading to a well-defined crystalline product with a sharp melting point.

Physicochemical Characterization

The identity and purity of 4-Chloro-2-(4-fluorophenyl)quinazoline are confirmed through a suite of standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both the quinazoline and the fluorophenyl rings. The carbon NMR would similarly display distinct resonances for each carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For this compound, one would expect to see characteristic absorption bands for C-Cl, C=N, and aromatic C-H bonds.[3]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key diagnostic feature in the mass spectrum.

Physical Properties

The known and predicted physical properties of 4-Chloro-2-(4-fluorophenyl)quinazoline are summarized in the table below.

| Property | Value | Source |

| CAS Number | 113242-33-4 | |

| Molecular Formula | C₁₄H₈ClFN₂ | |

| Molecular Weight | 258.68 g/mol | |

| Physical Form | Solid | |

| Purity | ≥95% (Commercially available) | |

| Predicted Boiling Point | 297.8 ± 32.0 °C | |

| Predicted Density | 1.351 ± 0.06 g/cm³ | |

| Predicted pKa | 0.44 ± 0.30 |

Melting Point: An In-depth Analysis

The melting point of a crystalline solid is a critical physical constant that provides a primary indication of its identity and purity. A sharp melting point range is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.

Reported and Estimated Melting Point

As of the date of this guide, a specific, experimentally verified melting point for 4-Chloro-2-(4-fluorophenyl)quinazoline has not been found in a broad survey of scientific literature and chemical databases. However, an estimation can be made by examining the melting points of structurally related compounds.

| Compound | Melting Point (°C) |

| 4-chloro-2-(4-methylphenyl)quinazoline | 113–115 |

| 4-chloro-2-(4-chlorophenyl)quinazoline | 143.2–145.4[3] |

| 2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline | 142–144 |

| Various other substituted quinazolines | 187–227 |

Based on these analogs, it is reasonable to hypothesize that the melting point of 4-Chloro-2-(4-fluorophenyl)quinazoline lies within the range of 120-160 °C . The substitution of a methyl or chloro group with a fluoro group on the phenyl ring is expected to influence the crystal lattice energy and thus the melting point.

Standard Protocol for Melting Point Determination

The following is a self-validating protocol for the accurate determination of the melting point of a solid organic compound like 4-Chloro-2-(4-fluorophenyl)quinazoline.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Apparatus Calibration:

-

Prior to sample analysis, calibrate the melting point apparatus using certified standards with known melting points that bracket the expected range of the sample.

-

Trustworthiness: This step ensures the accuracy of the temperature readings from the apparatus.

-

-

Sample Preparation:

-

Ensure the sample of 4-Chloro-2-(4-fluorophenyl)quinazoline is completely dry and free of solvent.

-

Finely powder a small amount of the sample on a watch glass using a spatula.

-

Expertise & Experience: A finely powdered sample ensures uniform heat distribution.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount.

-

Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.

-

Expertise & Experience: A tightly packed, small sample size is crucial for an accurate and sharp melting point reading.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the initial heating rate to be rapid until the temperature is about 15-20°C below the estimated melting point.

-

Reduce the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.

-

Expertise & Experience: A slow heating rate near the melting point is essential for observing the exact melting range.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T_onset).

-

Record the temperature at which the entire sample has melted into a clear liquid (T_clear).

-

The melting point is reported as the range from T_onset to T_clear.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

A narrow melting range (e.g., < 2°C) is indicative of a high-purity sample.

-

Conclusion

4-Chloro-2-(4-fluorophenyl)quinazoline is a valuable compound in the field of medicinal chemistry, serving as a key building block for the synthesis of potentially bioactive molecules. While its exact experimental melting point is not prominently reported, this guide provides a comprehensive framework for its synthesis, characterization, and the rigorous determination of its physical properties. By understanding the methodologies and the context provided by analogous structures, researchers can confidently work with this and other quinazoline derivatives, advancing the frontiers of drug discovery and development.

References

- Google Patents. US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy).

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. [Link]

- Google Patents. US20220081413A1 - Synthesis of quinazoline compounds.

-

PubChem. Methods and compositions utilizing quinazolinones - Patent US-7589098-B2. [Link]

-

MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]

Sources

- 1. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 3. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-(4-fluorophenyl)quinazoline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 4-Chloro-2-(4-fluorophenyl)quinazoline in a range of common organic solvents. In the absence of publicly available experimental solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, outlines a robust, self-validating experimental methodology, and provides the theoretical context to interpret the resulting data. By integrating physicochemical property analysis with a detailed procedural walkthrough, this document serves as an essential resource for optimizing synthetic routes, purification processes, and formulation development involving 4-Chloro-2-(4-fluorophenyl)quinazoline.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences numerous stages of the drug development lifecycle. From synthesis and purification to formulation and bioavailability, a thorough understanding of an API's solubility profile is paramount. 4-Chloro-2-(4-fluorophenyl)quinazoline is a heterocyclic compound of interest in medicinal chemistry, and knowledge of its behavior in various organic media is essential for its advancement as a potential therapeutic agent.

This guide will first delve into the theoretical underpinnings of solubility, leveraging the known and predicted physicochemical properties of 4-Chloro-2-(4-fluorophenyl)quinazoline. Subsequently, a detailed, field-proven experimental protocol for determining its solubility via the shake-flask method with HPLC quantification is presented. Finally, guidance on data analysis and interpretation is provided to empower researchers to make informed decisions in their work.

Physicochemical Properties and Theoretical Solubility Considerations

A foundational understanding of the physicochemical properties of 4-Chloro-2-(4-fluorophenyl)quinazoline allows for a rational prediction of its solubility behavior. The key properties are summarized in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₈ClFN₂ | - |

| Molecular Weight | 258.68 g/mol | - |

| Physical Form | Solid | Commercial Supplier Data |

| CAS Number | 113242-33-4 | Commercial Supplier Data |

| Predicted logP | 4.25 | Molinspiration |

| Estimated Melting Point | ~124-126 °C | Based on 4-chloro-2-phenylquinazoline |

The predicted octanol-water partition coefficient (logP) of 4.25 indicates that 4-Chloro-2-(4-fluorophenyl)quinazoline is a significantly lipophilic, or "water-fearing," compound. This high lipophilicity strongly suggests a preference for non-polar organic solvents over polar ones. The principle of "like dissolves like" is the guiding tenet here; solvents with polarity characteristics similar to the solute will generally be more effective at dissolving it.[1]

The presence of the chloro and fluoro substituents on the quinazoline and phenyl rings, respectively, contributes to the molecule's overall polarity and its capacity for intermolecular interactions. While the molecule as a whole is non-polar, the nitrogen atoms in the quinazoline ring and the halogen atoms can participate in dipole-dipole interactions and potentially weak hydrogen bonding with appropriate solvent molecules.

Based on these properties, we can hypothesize the following solubility trends:

-

High Solubility: Expected in non-polar to moderately polar aprotic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and ethyl acetate. These solvents can effectively solvate the largely non-polar structure of the molecule.

-

Moderate Solubility: May be observed in polar aprotic solvents like acetone and acetonitrile.

-

Low to Negligible Solubility: Expected in highly polar protic solvents such as ethanol, methanol, and water, due to the energetic penalty of disrupting the strong hydrogen-bonding networks of these solvents to accommodate a non-polar solute.

The following diagram illustrates the logical flow for predicting the solubility of 4-Chloro-2-(4-fluorophenyl)quinazoline based on its physicochemical properties.

Caption: Predictive workflow for solubility.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[2] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.

Recommended Solvents for Analysis

Based on the theoretical considerations, a range of solvents with varying polarities should be selected to build a comprehensive solubility profile. A suggested list includes:

-

Non-Polar: Toluene, Cyclohexane

-

Moderately Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate

-

Polar Aprotic: Acetone, Acetonitrile (ACN)

-

Polar Protic: Ethanol, Methanol, Isopropanol

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.

Materials:

-

4-Chloro-2-(4-fluorophenyl)quinazoline (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 4-Chloro-2-(4-fluorophenyl)quinazoline to a series of vials. A general starting point is to add approximately 10-20 mg of the solid to 2-5 mL of each selected solvent. The key is to have undissolved solid remaining at the end of the equilibration period.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-200 rpm).

-

Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, a longer equilibration time (48-72 hours) may be necessary. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours); the solubility value should be consistent at the later time points.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter directly into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Develop a suitable HPLC method for the quantification of 4-Chloro-2-(4-fluorophenyl)quinazoline. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for such compounds.

-

Prepare a series of standard solutions of known concentrations of the compound in the same diluent used for the samples.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their corresponding concentrations. The curve should have a correlation coefficient (R²) of >0.99.

-

Inject the diluted samples onto the HPLC system and determine their concentration by interpolating their peak areas from the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

-

The following diagram outlines the experimental workflow for the shake-flask solubility determination.

Caption: Shake-flask experimental workflow.

Data Analysis and Interpretation

The solubility data should be tabulated for easy comparison across the different solvents. The results can be expressed in various units, such as mg/mL or molarity (mol/L).

Example Data Table (Hypothetical):

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) |

| Dichloromethane | 3.1 | > 50 (freely soluble) |

| Tetrahydrofuran | 4.0 | 35.2 |

| Ethyl Acetate | 4.4 | 28.9 |

| Acetone | 5.1 | 15.6 |

| Acetonitrile | 5.8 | 12.3 |

| Ethanol | 4.3 | 2.1 |

| Methanol | 5.1 | 1.5 |

Thermodynamic Insights

By conducting the solubility measurements at different temperatures (e.g., 25 °C, 37 °C, and 50 °C), valuable thermodynamic parameters of the dissolution process can be determined using the van't Hoff equation. This provides deeper insight into the enthalpic and entropic contributions to solubility. The interplay of enthalpy (ΔH) and entropy (ΔS) dictates the Gibbs free energy (ΔG) of dissolution, which determines the spontaneity of the process.

Conclusion

References

-

Molinspiration Cheminformatics. (n.d.). Property calculation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-phenylquinazoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Avdeef, A. (2012).

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions? ResearchGate. Retrieved from [Link]

-

O'Lenick, A. J. (2013). Saturation Shake-Flask Method. Dissolution Technologies. Retrieved from [Link]

- Attimarad, M., Al-Dhubiab, B. E., Al-Shehri, S., Al-Otaibi, M. M., & Kadi, A. A. (2012). Assay Method Development And Validation Of Drug In Its Formulation By Hplc.

- Nti-Gyiamfi, E., & Opare, Y. A. (2021). Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. UNN.

Sources

The 4-Chloro Position of 2-Arylquinazolines: A Hub of Chemical Reactivity for Drug Discovery and Materials Science

Introduction: The Quinazoline Scaffold and the Strategic Importance of the C4-Position

The quinazoline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. Many approved drugs, such as gefitinib and erlotinib, feature the quinazoline framework, underscoring its therapeutic relevance.[1] The 2,4-disubstituted quinazoline motif, in particular, is a cornerstone for the development of novel bioactive molecules.[2][3]

The chemical reactivity of the quinazoline ring is significantly influenced by the positions of the nitrogen atoms. The 4-chloro substituent in 2-arylquinazolines is especially important as it serves as a versatile handle for introducing a wide array of functional groups. This lability is attributed to the electron-withdrawing nature of the adjacent nitrogen atom, which activates the C4-position for various chemical transformations. This guide provides an in-depth exploration of the chemical reactivity of the 4-chloro position in 2-arylquinazolines, focusing on key reactions that are instrumental for researchers, scientists, and professionals in drug development.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities

The 4-chloro position of 2-arylquinazolines is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction class is a cornerstone for the synthesis of a vast library of 4-substituted quinazoline derivatives. The underlying principle of the SNAr mechanism at this position involves the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a Meisenheimer complex, followed by the departure of the chloride leaving group.

The reactivity of the C4-position is significantly greater than that of the C2-position in di- or tri-haloquinazolines, allowing for regioselective functionalization.[4][5] This selectivity is a key advantage in multi-step syntheses.

Amination: Crafting Bioactive Scaffolds

The reaction of 4-chloro-2-arylquinazolines with a diverse range of amines is a widely employed strategy for the synthesis of biologically active compounds, including potent kinase inhibitors.[6] The nature of the amine nucleophile plays a crucial role in the reaction outcome.

-

Primary and Secondary Aliphatic Amines: These amines generally react readily with 4-chloroquinazolines under mild conditions to afford the corresponding 4-aminoquinazolines in good to moderate yields.[6]

-

Anilines: The electronic properties of the aniline nucleophile influence the reaction rate. Electron-rich anilines react more readily than electron-deficient ones.[6] For less reactive anilines, harsher reaction conditions or the use of microwave irradiation can significantly improve reaction times and yields.[6]

Table 1: Representative Conditions for SNAr Amination of 4-Chloro-2-Arylquinazolines

| Nucleophile | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |

| Substituted Anilines | Isopropanol | - | Reflux | 2-4 h | 70-95 | [6] |

| N-Methylanilines | THF/H₂O (1:1) | - | 120 (Microwave) | 15-30 min | 65-92 | [6] |

| Hydrazine Hydrate | Ethanol | - | 0-5 | 2 h | - | [7] |

Experimental Protocol: Microwave-Assisted N-Arylation of 4-Chloro-6-bromo-2-phenylquinazoline with N-methylaniline

This protocol exemplifies a rapid and efficient method for the synthesis of 4-anilinoquinazolines.

Materials:

-

4-Chloro-6-bromo-2-phenylquinazoline

-

N-methylaniline

-

Tetrahydrofuran (THF)

-

Water

-

Microwave reactor vial

Procedure:

-

To a 10 mL microwave reactor vial, add 4-chloro-6-bromo-2-phenylquinazoline (1.0 mmol) and N-methylaniline (1.2 mmol).

-

Add a 1:1 mixture of THF and water (4 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 20 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-aminoquinazoline.

Sources

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Application of combined cyanide sources in cyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Initial Biological Screening of 4-Chloro-2-(4-fluorophenyl)quinazoline: A Technical Guide

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2] Derivatives of this scaffold have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties, among others.[3] A particularly successful application of the quinazoline framework has been in the development of kinase inhibitors.[4] Over 40 quinazoline-based kinase inhibitors, such as gefitinib and erlotinib, have been approved for clinical use, primarily in oncology.[4] These compounds often exert their effects by targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[4][5]

The subject of this guide, 4-Chloro-2-(4-fluorophenyl)quinazoline, is a novel synthetic compound. The presence of a halogenated phenyl group at the 2-position and a chloro group at the 4-position suggests potential for interesting biological activity. Halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide outlines a strategic, tiered approach for the initial biological screening of this compound to elucidate its potential as a therapeutic agent. The described protocols are designed to be self-validating, providing a robust foundation for further drug development efforts.

A Tiered Approach to Biological Screening

A logical and efficient screening cascade is essential for the initial evaluation of a novel compound. This approach begins with broad assessments of cytotoxicity and antimicrobial activity to establish a general biological profile. Subsequently, more targeted assays are employed to investigate specific mechanisms of action, guided by the known activities of structurally related molecules.

Caption: Simplified EGFR signaling pathway and the inhibitory action of the test compound.

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. [6][7]

-

Reagent Preparation: Prepare kinase buffer, recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Kinase Reaction: In a 384-well plate, add the test compound at various concentrations, followed by the EGFR enzyme. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of EGFR activity and determine the IC₅₀ value.

Tubulin Polymerization Assay

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division. [8]Compounds that interfere with tubulin polymerization are effective anticancer agents.

This assay measures the effect of the test compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity. [9][10]

-

Reagent Preparation: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and polymerization buffer.

-

Reaction Setup: On ice, prepare the reaction mixture containing tubulin and GTP in polymerization buffer. Add the test compound at various concentrations. Include paclitaxel as a polymerization promoter (positive control) and nocodazole as a polymerization inhibitor (negative control).

-

Polymerization Monitoring: Transfer the reaction mixtures to a pre-warmed 96-well plate and immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the test compound-treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.

Tier 3: Cellular Mechanism of Action

If the compound shows activity in the mechanistic assays, further investigation into its effects on cellular processes is warranted.

Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases. [11]Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat a selected cancer cell line (e.g., A549) with the test compound at its IC₅₀ concentration for 24 and 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Induction of apoptosis (programmed cell death) is a desirable characteristic of an anticancer agent. [11]

-

Cell Treatment: Treat a selected cancer cell line with the test compound at its IC₅₀ concentration for 24 and 48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of 4-Chloro-2-(4-fluorophenyl)quinazoline

| Cell Line | IC₅₀ (µM) |

| MCF-7 | |

| A549 | |

| HeLa | |

| HEK293 |

Table 2: Antimicrobial Activity of 4-Chloro-2-(4-fluorophenyl)quinazoline

| Microbial Strain | MIC (µg/mL) |

| S. aureus | |

| E. coli | |

| P. aeruginosa | |

| C. albicans |

Table 3: Mechanistic Assay Results

| Assay | IC₅₀ (µM) or Effect |

| EGFR Kinase Inhibition | |

| Tubulin Polymerization |

Conclusion